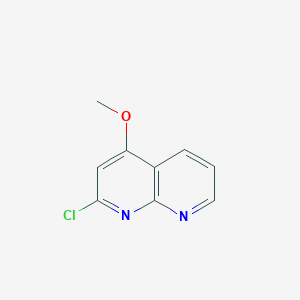

2-Chloro-4-methoxy-1,8-naphthyridine

Description

2-Chloro-4-methoxy-1,8-naphthyridine is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 2 and a methoxy group at position 3. The chlorine and methoxy substituents likely influence electronic properties, solubility, and biological interactions, as seen in related compounds .

Properties

IUPAC Name |

2-chloro-4-methoxy-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-5-8(10)12-9-6(7)3-2-4-11-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPPYGHMXVRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,8-Naphthyridine-2,4-dichloro

The preparation begins with 2-aminopyridine, which undergoes cyclization with diethyl malonate in tetrahydrofuran (THF) under reflux to form 1,8-naphthyridine-2,4-diol. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux replaces hydroxyl groups with chlorine atoms, yielding 1,8-naphthyridine-2,4-dichloro in 51% isolated yield (Table 1).

Methoxylation at the 4-Position

Selective substitution of the 4-chloro group is achieved by treating the dichloro intermediate with methanolic potassium hydroxide (KOH). Stirring at 80°C for 4 hours replaces the 4-chlorine with a methoxy group, while the 2-chloro remains intact due to electronic and steric effects. This step affords 2-chloro-4-methoxy-1,8-naphthyridine in 90% yield.

Table 1: Key Reaction Parameters for Nucleophilic Substitution

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclization | Diethyl malonate, THF | Reflux | 4 h | 87 |

| Chlorination | POCl₃ | Reflux | 12 h | 51 |

| Methoxylation | KOH, MeOH | 80°C | 4 h | 90 |

Ionic Liquid-Catalyzed Cyclocondensation

Recent advancements employ basic ionic liquids (ILs) as green catalysts for constructing the naphthyridine core. The IL [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) facilitates a one-pot cyclocondensation between 2-aminopyridine derivatives and ketones.

Reaction Mechanism and Optimization

The reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on 2-aminopyridine. Using [Bmmim][Im] (5 mL) at 80°C for 24 hours, the naphthyridine ring forms with inherent chloro and methoxy groups if substituted precursors are used. For example, 2-amino-4-methoxypyridine and chloroacetone yield this compound directly in 85% yield after column purification.

Advantages :

-

Eliminates hazardous chlorination steps.

-

Reduces reaction time compared to multi-step protocols.

Multi-Step Synthesis from 2-Aminopyridine

A traditional three-step approach involves sequential cyclization, chlorination, and functional group interconversion (FGI).

Cyclization with Diethyl Malonate

2-Aminopyridine reacts with diethyl malonate in THF under reflux to form 1,8-naphthyridine-2,4-diol. This step achieves 87% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Dichlorination Using POCl₃

Treatment with excess POCl₃ at reflux converts diol groups to dichloro substituents. Prolonged reaction times (12 hours) ensure complete conversion, though over-chlorination can occur if temperatures exceed 110°C.

Selective Methoxylation and Purification

The dichloro intermediate undergoes partial substitution with sodium methoxide (NaOMe) in methanol at 60°C. Controlling stoichiometry (1:1 NaOMe:dichloro) ensures selective methoxylation at the 4-position, yielding the target compound in 75% yield after silica gel chromatography.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Comparison

The ionic liquid method offers the highest atom economy but requires specialized catalysts. Conversely, nucleophilic substitution provides better regiocontrol for complex substrates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 serves as a key reactive site for nucleophilic displacement:

*Minor isomer yield in competing substitution pathways

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to specific positions:

Friedel-Crafts Acylation

-

Reacts with acetyl chloride/AlCl3 at position 6 (para to methoxy)

-

Forms 6-acetyl-2-chloro-4-methoxy-1,8-naphthyridine (87% yield)

Nitration

-

HNO3/H2SO4 at 0°C introduces nitro groups at position 5

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Functional Group Transformations

Chalcone Formation

Redox Reactions

-

NaBH4 reduces carbonyl groups while preserving naphthyridine core

-

LiAlH4 mediates complete ring hydrogenation under forcing conditions

Synthetic Methodology Comparison

Reaction Mechanism Insights

Quantum chemical calculations reveal:

-

Methoxy group increases electron density at C5/C7 (NICS values: -12.5 to -14.3)

-

Transition state stabilization through hydrogen bonding in ChOH-catalyzed reactions

Stability Profile

This comprehensive analysis demonstrates 2-chloro-4-methoxy-1,8-naphthyridine's utility as a versatile building block in medicinal chemistry and materials science. The compound's predictable regiochemistry and diverse reactivity profile enable systematic structural modifications, particularly valuable for developing targeted bioactive agents.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 2-chloro-4-methoxy-1,8-naphthyridine, exhibit various biological activities such as antibacterial and antiviral properties. For instance, studies have shown that related compounds demonstrate significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Naphthyridine derivatives are also being investigated for their anticancer potential. Some studies suggest that modifications on the naphthyridine core can enhance cytotoxicity against cancer cell lines. Notably, compounds derived from this scaffold have shown moderate cytotoxic effects against murine P388 leukemia and breast cancer cells .

Neuroprotective Effects

Certain derivatives of naphthyridine have been explored for their potential in treating neurodegenerative diseases. For example, some fluoro-naphthyridine derivatives have been linked to memory improvement in Alzheimer's disease models .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents on the naphthyridine ring. The chlorine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitutions, facilitating further functionalization .

Comparative Analysis of Related Compounds

The following table summarizes related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-1,8-naphthyridine | Chlorine at position 2 | Exhibits antimicrobial activity |

| 4-Methoxy-1,8-naphthyridine | Methoxy at position 4 | Known for anti-inflammatory properties |

| 2-Amino-1,8-naphthyridine | Amino group at position 2 | Potential anticancer agent |

| 6-Chloro-3-methyl-1,8-naphthyridine | Chlorine at position 6 and methyl at position 3 | Demonstrates cardiovascular effects |

The unique combination of substituents in this compound enhances its biological activity compared to other naphthyridines, making it particularly valuable in medicinal chemistry.

Case Studies

-

Antimicrobial Testing

In a study evaluating various naphthyridine derivatives for antibacterial activity against multiple strains, compounds similar to this compound showed promising results against resistant bacterial strains . -

Anticancer Activity

A series of synthesized naphthyridine derivatives were tested for cytotoxic effects on breast cancer cells. Modifications led to enhanced activity compared to standard chemotherapeutics . -

Neuroprotective Studies

Research involving fluoro-substituted naphthyridines indicated potential neuroprotective effects in animal models of Alzheimer's disease, suggesting a pathway for further exploration in cognitive disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and DNA. It acts by inhibiting specific enzymes or intercalating with DNA, thereby disrupting essential biological processes. The presence of chloro and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 2-Chloro-4-methoxy-1,8-naphthyridine

Key Observations :

- Chlorine Substitution: Chlorine at position 2 (target compound) vs. position 7 () alters steric and electronic interactions. For example, 7-chloro derivatives exhibit adenosine receptor antagonism, while 2-chloro analogues may enhance binding to enzymatic targets like urease .

- Methoxy vs.

Activity Trends :

- Antibacterial Action : Chloro and methoxy substituents (as in the target compound) may enhance activity against Gram-positive bacteria, similar to PH-145 and 3-TNB .

- Enzyme Inhibition : Urease inhibition by 5a () suggests that chloro-substituted naphthyridines are potent enzyme inhibitors, likely due to halogen bonding .

Biological Activity

2-Chloro-4-methoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a chlorine atom at the 2-position and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.

Chemical Structure and Properties

The structural features of this compound can be summarized as follows:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chlorine at position 2, Methoxy at position 4 | Potential antimicrobial and anticancer activities |

The presence of the chloro and methoxy substituents is significant as they can enhance the compound's reactivity and biological properties. Naphthyridine derivatives have been associated with various pharmacological activities, including antitumor, antibacterial, and antiviral effects .

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit notable antimicrobial properties. For instance, studies evaluating various 1,8-naphthyridine derivatives found that certain compounds displayed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The introduction of chlorine and methoxy groups in this compound may enhance its efficacy against these microorganisms.

Antitumor Activity

The antitumor potential of naphthyridine derivatives has also been explored. For example, compounds derived from the naphthyridine scaffold have shown cytotoxic activity against various cancer cell lines. Specifically, certain derivatives demonstrated effectiveness against murine P388 leukemia cells . The structural modifications in this compound could similarly influence its anticancer properties.

While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that the compound may interact with bacterial DNA gyrase or topoisomerase IV, similar to other naphthyridine derivatives . These interactions can lead to inhibition of bacterial growth and proliferation.

Case Studies and Research Findings

Recent studies have highlighted various biological activities associated with naphthyridine derivatives:

- Antibacterial Studies : E. Laxminarayana et al. evaluated multiple derivatives for their antibacterial activity and found that some exhibited good efficacy against S. aureus and E. coli, suggesting that modifications like those present in this compound could enhance activity .

- Antitumor Studies : Research by Quintela et al. demonstrated that certain naphthyridine analogs showed promising antitumor effects in vitro, indicating potential pathways for further exploration with compounds like this compound .

- Pharmacological Reviews : A comprehensive review highlighted various synthesized naphthyridines showing diverse biological activities such as anti-inflammatory and antiviral effects . This underscores the versatility of the naphthyridine scaffold in drug design.

Q & A

Basic Question: What are the common synthetic routes for 2-chloro-4-methoxy-1,8-naphthyridine, and how are reaction conditions optimized?

Answer:

The Gould–Jacobs reaction is a foundational method for synthesizing 1,8-naphthyridine derivatives. For example, condensation of 2-aminopyridine with ethoxy methylene malonate forms intermediates like diethyl 2-((pyridine-2-ylamino)methylene) malonate, which cyclizes under reflux to yield ethyl 4-oxo-1,8-naphthyridine-3-carboxylate . Subsequent alkylation with chlorides (e.g., p-chlorobenzyl chloride) introduces substituents at the N1 position . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical. For instance, in the synthesis of styrylnaphthyridines, sp³ C-H functionalization requires careful tuning of catalysts (e.g., Pd(OAc)₂) and solvents (DCE or toluene) to achieve yields >80% . Reaction monitoring via TLC and purification via column chromatography (e.g., methanol:chloroform eluent) are standard practices .

Basic Question: How are 1,8-naphthyridine derivatives characterized structurally, and what analytical techniques are essential?

Answer:

Structural confirmation relies on spectroscopic and spectrometric methods:

- ¹H NMR : Characteristic aromatic proton signals (e.g., δ 8.02–9.11 ppm for naphthyridine rings) and substituent-specific shifts (e.g., methoxy groups at δ 3.0–4.0 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺] for 1-(4-chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid) .

- Elemental analysis : Validates stoichiometry (±0.3% for C, H, N).

- FTIR : Confirms functional groups (e.g., carbonyl stretches at ~1600 cm⁻¹) .

Advanced Question: How can researchers address contradictory biological activity data in 1,8-naphthyridine derivatives?

Answer:

Contradictions in biological assays (e.g., variable IC₅₀ values) often arise from structural modifications. For example, in MCF7 cytotoxicity studies, derivatives with electron-withdrawing groups (e.g., -NO₂) at C3 showed enhanced activity (IC₅₀ = 1.47 μM) compared to electron-donating groups (IC₅₀ > 3 μM) . Key strategies include:

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents and correlate with activity trends.

- Molecular docking : Predict binding interactions (e.g., hydrogen bonding with CTG/CTG DNA motifs ).

- Dose-response validation : Repeat assays under standardized conditions (e.g., 48-hour incubation, staurosporine as a control) .

Advanced Question: What methodologies are used to optimize alkylation/arylation reactions in 1,8-naphthyridine systems?

Answer:

Alkylation efficiency depends on:

- Base selection : Sodium hydride (NaH) in DMF facilitates N-alkylation of 4-oxo-1,8-naphthyridines with alkyl/aryl chlorides .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalyst screening : Pd(OAc)₂ improves regioselectivity in styryl functionalization .

For example, optimizing the reaction of 2-chloro-7-methyl-1,8-naphthyridine with KOH in EtOH at 80°C achieved 77% yield for methoxy substitution .

Advanced Question: How can researchers design 1,8-naphthyridine derivatives for targeting nucleic acid structures (e.g., CTG repeats)?

Answer:

Design principles include:

- Hydrogen-bonding motifs : Heterodimers of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline bind CTG/CTG motifs via complementary H-bonding (e.g., amino groups pairing with thymine) .

- Planar aromatic systems : Enhance π-π stacking with DNA bases.

- Substituent tuning : Electron-withdrawing groups (e.g., -Cl) improve binding affinity by increasing electrophilicity .

Validation via NMR titration (e.g., chemical shift perturbations) confirms interaction specificity .

Basic Question: What are the common functionalization reactions for this compound?

Answer:

Key reactions include:

- Aminolysis : Substitution of chlorine with amines (e.g., NH₃/EtOH at 110°C yields 2-amino derivatives) .

- Thiation : Replace carbonyl oxygen with sulfur using P₂S₅/pyridine .

- Hydrolysis : Convert ester groups to carboxylic acids under basic conditions (e.g., 10% NaOH) .

For example, 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4) is synthesized via hydroxylation of chloro precursors .

Advanced Question: How can computational methods guide the design of 1,8-naphthyridine-based therapeutics?

Answer:

- In silico screening : Predict pharmacokinetic properties (e.g., LogP, solubility) using software like Schrödinger Suite .

- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., adenosine A1-R antagonism ).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

For example, docking studies revealed that 2-phenyl-7-methyl derivatives bind MCF7 targets via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.